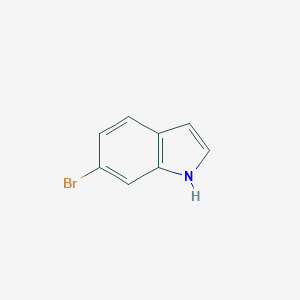
Coelenteramine
Vue d'ensemble
Description
Coelenteramine, also known as this compound, is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
La coelenteramine a fait l’objet de recherches pour ses propriétés anticancéreuses potentielles. Des études ont montré que les dérivés bromés de la this compound présentent une activité anticancéreuse significative contre les lignées cellulaires du cancer du poumon et de l’estomac . Ces composés induisent la mort cellulaire par apoptose, suggérant une voie prometteuse pour le développement de nouvelles thérapies anticancéreuses.
Potentiel de combinaison médicamenteuse
La recherche sur les coelenteramines bromées a également exploré leur utilisation en thérapie combinée, en particulier pour le cancer du sein et de la prostate . La spécificité structurale et la présence d’une fraction 4-bromophényle ont été identifiées comme essentielles à leur activité anticancéreuse, indiquant un potentiel pour que ces composés soient utilisés en même temps que d’autres traitements contre le cancer.
Propriétés d’émission améliorées
La bromation de composés apparentés à la this compound peut entraîner des propriétés d’émission améliorées . Cette caractéristique est précieuse dans le développement de nouveaux agents d’imagerie pour le diagnostic médical, où une meilleure luminescence peut conduire à des résultats d’imagerie plus clairs et plus précis.
Mécanismes d’apoptose
Les dérivés de la this compound se sont avérés déclencher l’apoptose dans les cellules cancéreuses, avec des preuves pointant vers une intercommunication entre les voies intrinsèques et extrinsèques . Comprendre ces mécanismes peut fournir des informations sur la façon dont les cellules cancéreuses peuvent être ciblées plus efficacement.
Profil de sécurité
Certains dérivés de la this compound ont montré un profil de sécurité envers les cellules non cancéreuses . Ceci est crucial pour minimiser les effets secondaires dans le traitement du cancer, car cela suggère que ces composés peuvent cibler sélectivement les cellules cancéreuses sans nuire aux tissus sains.
Relation activité-structure
L’activité anticancéreuse des dérivés de la this compound a été liée à leurs caractéristiques structurales . En identifiant les éléments structurels responsables de leur activité, les chercheurs peuvent concevoir des composés plus efficaces pour le traitement du cancer.
Mécanisme D'action
Target of Action
Coelenteramine, a derivative of Coelenterazine, is a substrate for the enzyme Renilla luciferase (RLuc) . It has been found to have anticancer activity, particularly against breast and prostate cancer .
Mode of Action
This compound interacts with its target, Renilla luciferase, to emit blue light at 395 nm . The anticancer activity of brominated coelenteramines and coelenterazines is thought to arise from independent mechanisms of action .
Biochemical Pathways
This compound is a metabolic product of the bioluminescent reactions in organisms that utilize coelenterazine . It was first isolated from Aequorea victoria along with coelenteramide after coelenterates were stimulated to emit light .
Result of Action
This compound has been found to have anticancer activity. Brominated this compound was found to be the most potent compound against gastric and lung cancer cells . It was found to induce cell death via apoptosis, with evidence for crosstalk between intrinsic and extrinsic pathways .
Action Environment
In bioluminescence, this compound produces blue light in the presence of Ca2+ . The excited state molecule in the bioluminescent reaction is a phenolate anion, unlike the amide anion produced in chemiluminescence . The conditions for eliciting each reaction are different. In contrast, chemiluminescent reactions for this compound are typically performed in a purely chemical system with O2 dissolved in aprotic polar solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (HMPA) in the presence or absence of bases (e.g., NaOH, t-BuOH, t-BuOK) or acetate buffer .
Safety and Hazards
Orientations Futures
Recent studies have shown that the bromination of compounds associated with the marine Coelenterazine system can provide them with new properties, such as anticancer activity and enhanced emission . The anticancer potential of brominated analogs of coelenteramine, a metabolic product and synthesis precursor of the chemi-/bioluminescent systems of marine coelenterazine, has been investigated .
Analyse Biochimique
Biochemical Properties
Coelenteramine plays a crucial role in biochemical reactions, particularly in the context of bioluminescence. It is a metabolic product of the bioluminescent reaction involving coelenterazine . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, brominated this compound has been shown to interact with cellular lipids, affecting their organization and composition . This interaction leads to oxidative stress, resulting in changes in membrane polarity, lipid chain packing, and lipid composition . These interactions highlight the compound’s potential in targeting membrane lipids and its selectivity profile in anticancer activity.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. Studies have shown that brominated this compound analogs possess anticancer activity, particularly towards breast and prostate cancer cells . The compound influences cell function by inducing oxidative stress, which affects cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound’s interaction with cellular lipids leads to changes in membrane polarity and lipid composition, which are crucial for its anticancer activity . These effects are not observed in noncancer cell lines, indicating its selectivity and potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Brominated this compound analogs have been shown to possess different modes of action compared to coelenterazine . This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the anticancer activity of brominated this compound is closely connected with cellular lipids, affecting their organization and composition . This interaction leads to oxidative stress, which results in changes in membrane polarity, lipid chain packing, and lipid composition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound analogs exhibit time-dependent activity, particularly in cancer cell lines . The compound’s stability and degradation over time can impact its efficacy and potential therapeutic applications. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound on cellular function and its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that brominated this compound analogs possess anticancer activity at specific dosages . The compound’s efficacy and potential toxic or adverse effects at high doses are crucial factors to consider in its therapeutic applications. Threshold effects and dose-response relationships are essential to determine the optimal dosage for this compound’s therapeutic use. Animal models provide valuable insights into the compound’s dosage effects and its potential as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the context of bioluminescence. It is a metabolic product of the bioluminescent reaction involving coelenterazine . The compound interacts with enzymes and cofactors that are crucial for its metabolic pathways. For instance, brominated this compound analogs have been shown to possess anticancer activity, which is closely connected with cellular lipids . These interactions highlight the compound’s potential in targeting specific metabolic pathways and its selectivity profile in anticancer activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial factors that influence its activity and function. This compound interacts with transporters and binding proteins that facilitate its transport and distribution within cells . The compound’s localization and accumulation within specific cellular compartments are essential for its efficacy and potential therapeutic applications. Studies have shown that this compound analogs exhibit selective distribution within cancer cells, which is crucial for their anticancer activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This compound’s interaction with cellular lipids and its localization within specific cellular compartments are crucial for its anticancer activity . Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(5-amino-6-benzylpyrazin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-17-15(10-12-4-2-1-3-5-12)20-16(11-19-17)13-6-8-14(21)9-7-13/h1-9,11,21H,10H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNPYAKFDUFNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958363 | |
| Record name | Coelenteramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37156-84-6 | |
| Record name | 4-[5-Amino-6-(phenylmethyl)-2-pyrazinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37156-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037156846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coelenteramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COELENTERAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE63ZJ743V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antioxidant properties of coelenteramine and its analogs?
A1: this compound (2-amino-3-benzyl-5-(4'-hydroxyphenyl)-1,4-pyrazine), a metabolite of coelenterazine, exhibits potent antioxidant activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS). [, ] Studies have shown its ability to inhibit lipid peroxidation, scavenge peroxynitrite, and protect low-density lipoproteins (LDL) from radical-induced damage. [, ] this compound and its methoxylated analog (mCLM) demonstrated significant protection against nitrofurantoin-induced oxidative stress in rat hepatocytes, comparable to or even exceeding the efficacy of established antioxidants like Trolox C and α-tocopherol. [] This protective effect is attributed to both its ROS detoxification capabilities and potential inhibition of cytochrome P450 isoforms involved in nitrofurantoin bioreduction. []
Q2: How does the structure of this compound influence its antioxidant activity?
A2: The presence of both the 5-p-hydroxyphenyl and 2-amino groups in a para position on the pyrazine ring is crucial for the antioxidant activity of this compound. [] Lipophilicity of substituents also plays a role in its effectiveness. [] Interestingly, while the phenol group in coelenterazine analogs enhanced protection against tert-butyl hydroperoxide, its absence did not significantly impact protection against nitrofurantoin-induced toxicity, suggesting different mechanisms of action depending on the oxidative stressor. []
Q3: Beyond antioxidant effects, does this compound exhibit other biological activities?
A3: Recent research has unveiled the potential of this compound, specifically its brominated derivative (Br-Clm), as an anticancer agent. [] Br-Clm displayed significant cytotoxicity against lung and gastric cancer cell lines while exhibiting a better safety profile toward noncancer cells. [] Further investigation revealed that Br-Clm induces apoptosis in cancer cells, potentially involving both intrinsic and extrinsic apoptotic pathways. []
Q4: What is known about the structure-activity relationship of brominated this compound analogs in relation to their anticancer activity?
A4: Studies focusing on Br-Clm have provided valuable insights into the structural features responsible for its anticancer activity. [] This research emphasized the importance of specific structural motifs for optimal activity and highlighted areas for future optimization. []
Q5: What is the role of this compound in the bioluminescence of marine organisms?
A5: this compound is a crucial component in the bioluminescent systems of many marine organisms. [, , ] It is formed as a product during the light-emitting reaction of coelenterazine, the luciferin molecule, with the corresponding luciferase enzyme. [, , ] For example, in the bioluminescent system of the ostracod Conchoecia pseudodiscophora, coelenterazine was identified as the luciferin, with this compound being one of its metabolites. [] The presence of a coelenterazine-type luciferase was also confirmed in this organism. []
Q6: What analytical techniques are commonly used to study this compound?
A7: Various analytical techniques are employed to characterize and quantify this compound and its analogs. Liquid chromatography coupled with electrospray ionization-time-of-flight mass spectrometry (LC/ESI-TOF-MS) is a powerful tool for identifying and quantifying this compound and its degradation products. [] This technique played a vital role in elucidating the formation of this compound from 2-peroxycoelenterazine in the calcium-binding photoprotein aequorin and identifying its counterparts, 4-hydroxyphenylpyruvic acid and 4-hydroxyphenylacetic acid. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



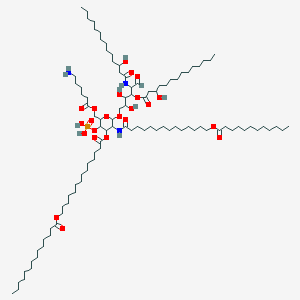
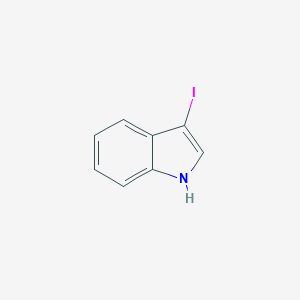

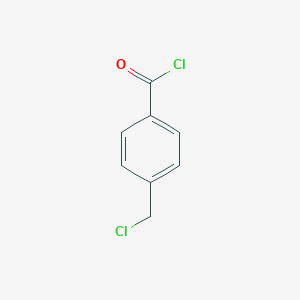
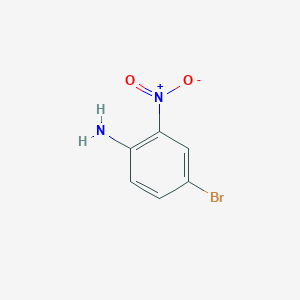

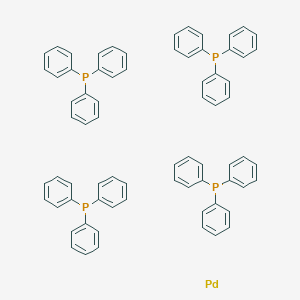
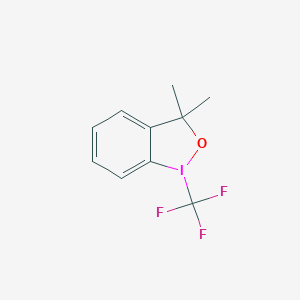

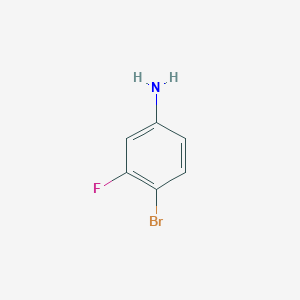
![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)

